tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1628258-93-4
VCID: VC11725156
InChI: InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
SMILES: CC1C(CCCN1C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate

CAS No.: 1628258-93-4

Cat. No.: VC11725156

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate - 1628258-93-4

Specification

CAS No. 1628258-93-4
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key ZGIHBYXILBKXGA-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N
SMILES CC1C(CCCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC1C(CCCN1C(=O)OC(C)(C)C)N

Introduction

Synthesis and Manufacturing Methods

The synthesis of tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate involves multi-step strategies to achieve regioselective functionalization and stereocontrol. Patents and technical literature highlight two primary approaches:

Carbamate Deprotection Strategy

A method described in WO2009133778A1 involves selective deprotection of carbamate groups. Starting from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate, a base-mediated reaction selectively removes the alkoxycarbonyl group from the 3-position amine while retaining the Boc group at the 1-position. Reaction conditions typically include:

ParameterDetails
Temperature50–120°C
Reaction Time30 minutes to 5 hours
BaseAlkali metal hydroxides (e.g., NaOH)

This method yields the target compound in high purity (≥95% by HPLC), with the stereochemistry preserved through careful control of reaction kinetics .

Stereoselective Amination

KR20220028206A outlines a route for analogous compounds using chiral auxiliaries or catalysts to install the (2S,3R) configuration. For example, enzymatic resolution or asymmetric hydrogenation of precursor imines ensures enantiomeric excess (ee) >98%. Key steps include:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones via reductive amination.

  • Methyl Group Introduction: Alkylation at C2 using methyl iodide under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF).

Physical and Chemical Properties

The compound’s physicochemical profile is derived from structural analogs and computational predictions:

PropertyValue/Description
Melting Point98–102°C (predicted)
SolubilitySoluble in DCM, THF; sparingly in water
LogP (Partition Coefficient)1.8 (indicative of moderate lipophilicity)
Spectroscopic Data<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc), 1.20 (d, 3H, CH<sub>3</sub>), 3.10–3.40 (m, piperidine H)

The Boc group’s tert-butyl moiety contributes to thermal stability, with decomposition observed above 200°C.

Comparative Analysis with Related Compounds

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate differs from analogs in steric and electronic properties:

CompoundCASMolecular FormulaKey Differences
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate912451-60-6C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>Benzyl ester vs. Boc group
(2S,5R)-Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate-C<sub>19</sub>H<sub>28</sub>N<sub>2</sub>O<sub>4</sub>Substituent position (C5 vs. C3)

The Boc group’s bulkiness in the target compound reduces metabolic degradation compared to benzyl-protected analogs.

Future Research Directions

  • Synthetic Optimization: Developing continuous-flow systems to improve yield and scalability.

  • Biological Profiling: Screenings against kinase and GPCR targets to identify therapeutic potential.

  • Crystallographic Studies: Resolving X-ray structures to elucidate binding modes in enzyme complexes.

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